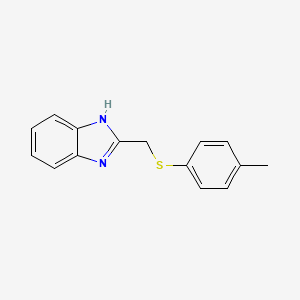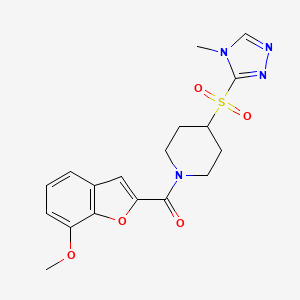![molecular formula C15H19FN2O2 B2873725 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2199970-00-6](/img/structure/B2873725.png)
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a synthetic organic compound with the molecular formula C15H19FN2O2 This compound features a pyrrolidin-2-one core, a cyclohexyl ring, and a fluoropyridinyl group
Métodos De Preparación
The synthesis of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclohexyl Ring: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Attachment of the Fluoropyridinyl Group: This step often involves nucleophilic substitution reactions where the fluoropyridinyl group is introduced using suitable halogenated pyridine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and catalysts such as palladium on carbon can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidin-2-one core or the fluoropyridinyl group, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrrolidin-2-one core provides structural stability. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, affecting their biological activity and chemical properties.
Fluoropyridinyl Compounds: These compounds contain the fluoropyridinyl group but may have different core structures, influencing their binding affinities and mechanisms of action.
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-[4-(3-fluoropyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-3-1-9-17-15(13)20-12-7-5-11(6-8-12)18-10-2-4-14(18)19/h1,3,9,11-12H,2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSXFGRSCUNHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)OC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)



![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)


![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)
![N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873659.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B2873662.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873665.png)
